Hexamethyl tungsten

Description

Properties

CAS No. |

36133-73-0 |

|---|---|

Molecular Formula |

C6H18W-6 |

Molecular Weight |

274 g/mol |

IUPAC Name |

carbanide;tungsten |

InChI |

InChI=1S/6CH3.W/h6*1H3;/q6*-1; |

InChI Key |

SNXBWRKAOJSNLL-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W] |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Hexamethyltungsten

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical examination of the seminal discovery of hexamethyltungsten (W(CH₃)₆) by Sir Geoffrey Wilkinson and his colleagues. It details the initial synthesis, subsequent procedural improvements, and the extensive characterization that led to the elucidation of its unique molecular structure and reactivity. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application by a scientific audience.

Introduction

The synthesis of stable homoleptic transition metal alkyls—compounds where a central metal atom is bonded only to alkyl groups—was a significant challenge in mid-20th-century chemistry. It was widely believed that such compounds were inherently unstable.[1] The groundbreaking synthesis of hexamethyltungsten in 1973 by the research group of Geoffrey Wilkinson marked a pivotal moment in organometallic chemistry.[2][3] Wilkinson's work, which contributed to his 1973 Nobel Prize in Chemistry, demonstrated that with appropriate steric shielding and electronic configurations, stable transition metal alkyls could be isolated and studied.[4][5]

Hexamethyltungsten is a volatile, red crystalline solid that is highly sensitive to air.[2][4] Its discovery was motivated by the hypothesis that an octahedral six-coordinate methyl complex might be more thermally robust than the known unstable tetrahedral methyl compounds.[2][4] This guide explores the original experimental protocols, the evolution of its structural understanding, and its chemical properties, presenting key data in a structured format.

Synthesis of Hexamethyltungsten

The preparation of W(CH₃)₆ proved to be a delicate process, with initial methods suffering from poor reproducibility.[4] An improved synthesis was later developed that provided more consistent yields.

The first successful isolation of hexamethyltungsten was achieved via the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (MeLi) in diethyl ether.[2][3][6] This method was noted for often producing low or even zero yields.[4] An interesting historical footnote reveals that the success of the original synthesis may have relied on a "sloppy technique" that inadvertently introduced a small, crucial amount of oxygen, which was required to reoxidise a reduced tungsten intermediate.[7]

Experimental Protocol:

-

Tungsten hexachloride is reacted with at least six equivalents of methyl-lithium in a diethyl ether solution.

-

The reaction mixture forms a brown solution.

-

After the reaction, the solvent is evaporated, and the residue is extracted.

-

Hexamethyltungsten is isolated from the extract as a red, crystalline solid.

Note: Extreme care must be taken to maintain oxygen-free conditions, although controlled micro-oxidation may play a role in the reaction mechanism as suggested by later analysis.[7]

To overcome the reproducibility issues of the initial method, an improved synthesis was reported in 1976. This procedure utilizes trimethylaluminium (Al(CH₃)₃) as the alkylating agent in the presence of trimethylamine.[2][4] An alternative method using dimethylzinc (B1204448) has also been described.[2]

Experimental Protocol:

-

A solution of tungsten hexachloride (WCl₆) is treated with trimethylaluminium (Al(CH₃)₃).

-

The reaction is typically carried out in the presence of trimethylamine, which acts as a facilitator.

-

The reaction proceeds according to the stoichiometry: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[2][4]

-

The product, hexamethyltungsten, is isolated from the reaction mixture. This method generally provides higher and more reliable yields.

Synthesis Workflow Diagrams

Caption: Workflow for the initial synthesis of Hexamethyltungsten.

Caption: Workflow for the improved synthesis of Hexamethyltungsten.

Physicochemical and Structural Data

Hexamethyltungsten is a red, crystalline solid at ambient temperature, but it is extremely volatile, subliming at -30 °C.[2][4] It is highly soluble in non-polar organic solvents like petroleum, aromatic hydrocarbons, and ethers.[2][4]

Table 1: General Properties of Hexamethyltungsten

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₆H₁₈W | [2] |

| Molar Mass | 274.05 g·mol⁻¹ | [2] |

| Appearance | Red crystalline solid / Vivid red gas | [2] |

| Sublimation Point | -30 °C | [2][4] |

| Air Sensitivity | Highly sensitive, spontaneously flammable |[2][4] |

The molecular geometry of W(CH₃)₆ was a subject of considerable scientific investigation and debate.

-

Initial Hypothesis (Octahedral) : Wilkinson's team initially presumed an octahedral (Oₕ) geometry, which was consistent with their preliminary IR spectroscopy results.[4] A 1978 photoelectron spectroscopy study also supported this assignment.[4][8]

-

Theoretical Prediction (Distorted Trigonal Prismatic) : In 1995, Landis and coworkers, using valence bond theory and VALBOND calculations, predicted a distorted trigonal prismatic structure.[4]

-

Experimental Confirmation (Distorted Trigonal Prismatic) : In 1996, Seppelt et al. definitively determined the structure using single-crystal X-ray diffraction at -163°C.[4][9][10] The molecule possesses a strongly distorted trigonal prismatic geometry with C₃ᵥ symmetry for the WC₆ framework.[2][9][10] This deviation from the more common octahedral geometry for six-coordinate complexes is attributed to a second-order Jahn-Teller distortion.[2]

Caption: The logical progression of understanding W(CH₃)₆'s molecular structure.

Table 2: Structural Parameters of Hexamethyltungsten

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Molecular Geometry | WC₆ Framework | Distorted Trigonal Prismatic | [2][4] |

| Point Group Symmetry | WC₆ Skeleton | C₃ᵥ | [2][4][9] |

| C-W-C Angles (Set 1) | "Open" face of the prism | 94-97° | [2][4] |

| C-W-C Angles (Set 2) | "Closed" face of the prism | 75-78° | [2][4] |

| Bond Lengths (Set 1) | Corresponding to open face | Slightly shorter | [2][4] |

| Bond Lengths (Set 2) | Corresponding to closed face | Longer |[2][4] |

Reactivity and Thermal Decomposition

Like many organometallic complexes, W(CH₃)₆ is highly reactive. It is pyrophoric, being spontaneously flammable in air.[4] It reacts with acids to produce methane (B114726) and with halogens to yield the corresponding methyl halide and tungsten halide.[2][4]

At room temperature, W(CH₃)₆ undergoes thermal decomposition. The primary gaseous products are methane with trace amounts of ethane.[4] The process leaves a black residue containing polymethylene and tungsten.[4]

Proposed Decomposition Stoichiometry (Wilkinson and Shortland): W(CH₃)₆ → 3CH₄ + (CH₂)₃ + W[4]

Caption: The thermal decomposition products of Hexamethyltungsten.

Conclusion

The discovery of hexamethyltungsten by Geoffrey Wilkinson's group was a landmark achievement that fundamentally altered the understanding of transition metal-carbon bonds. It challenged the prevailing notion that homoleptic alkyls were universally unstable and opened new avenues in organometallic synthesis and theory. The subsequent elucidation of its unusual distorted trigonal prismatic structure, contrasting with the initially assumed octahedral geometry, highlighted the complexities and subtleties of bonding in d⁰ complexes. The detailed experimental protocols and rich chemical reactivity of W(CH₃)₆ continue to make it a subject of significant academic interest, providing a foundational case study in the fields of inorganic and organometallic chemistry.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Hexamethyltungsten - Wikipedia [en.wikipedia.org]

- 3. Preparation and properties of hexamethyltungsten - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Hexamethyl_tungsten [chemeurope.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Preparation and properties of hexamethyltungsten - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Give the Details [rod.beavon.org.uk]

- 8. The photoelectron spectra of hexamethyltungsten and pentamethyltantalum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystal and molecular structures of hexamethyltungsten and hexamethylrhenium - ProQuest [proquest.com]

The Molecular Architecture of Hexamethyl Tungsten: A Technical Guide

Abstract

Hexamethyl tungsten, W(CH₃)₆, stands as a landmark molecule in organometallic chemistry, challenging initial predictions of its structure and providing valuable insights into the bonding and geometry of high-coordination number transition metal complexes. First synthesized in 1973 by Wilkinson and Shortland, its molecular geometry was initially presumed to be octahedral.[1] However, subsequent, more definitive studies employing single-crystal X-ray diffraction, gas-phase electron diffraction, and computational analysis have unequivocally established a distorted trigonal prismatic geometry.[1][2] This guide provides a comprehensive technical overview of the molecular geometry of this compound, detailing the experimental and computational evidence that has shaped our current understanding. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the structural chemistry of this unique compound.

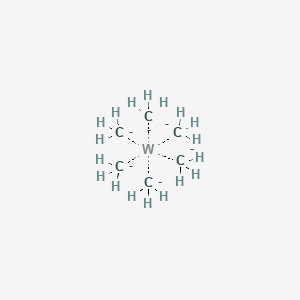

Molecular Geometry and Structure

The most striking feature of this compound is its non-octahedral, distorted trigonal prismatic molecular geometry.[1] The tungsten atom is coordinated to six methyl groups, with the overall arrangement of the WC₆ core possessing C₃ᵥ symmetry. When the hydrogen atoms of the methyl groups are considered, the overall molecular symmetry is reduced to C₃.[1][2]

This structure can be visualized as two parallel triangular faces of methyl carbons, eclipsed with respect to each other, with the tungsten atom situated between them. The distortion from a perfect trigonal prism (D₃ₕ symmetry) is significant and arises from two distinct sets of tungsten-carbon bonds and associated C-W-C bond angles.[1] One set of three methyl groups is positioned closer to the tungsten atom, forming a smaller triangular face, and exhibits wider C-W-C bond angles. Conversely, the other trio of methyl groups is located further from the tungsten center, defining a larger triangular face, with more acute C-W-C bond angles.[1]

The deviation from the commonly observed octahedral geometry for six-coordinate complexes is attributed to a second-order Jahn-Teller distortion.[1]

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through single-crystal X-ray diffraction and corroborated by gas-phase electron diffraction and computational studies. The key structural parameters are summarized in the tables below.

Table 1: Bond Lengths in this compound

| Bond | Single-Crystal X-ray Diffraction (Å) | Gas-Phase Electron Diffraction (Å) |

| W-C (shorter) | ~2.108 | - |

| W-C (longer) | ~2.188 | - |

Note: Gas-phase electron diffraction provides an average bond length, which is influenced by both the shorter and longer bonds and molecular vibrations.

Table 2: Bond Angles in this compound

| Angle | Single-Crystal X-ray Diffraction (°) | Gas-Phase Electron Diffraction (°) |

| C-W-C (wider) | 94-97 | - |

| C-W-C (narrower) | 75-78 | - |

Note: The ranges in the X-ray diffraction data reflect the slight variations observed in the crystal structure.

Experimental and Computational Methodologies

The definitive determination of this compound's molecular geometry is a result of the synergistic application of single-crystal X-ray diffraction, gas-phase electron diffraction, and computational chemistry.

Synthesis of this compound

The synthesis of this compound is challenging due to its thermal instability and sensitivity to air and moisture.[1]

Original Synthesis (Wilkinson and Shortland, 1973): This method involves the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (CH₃Li) in diethyl ether.[1][3] However, this procedure often results in low and variable yields.[4] An interesting historical note reveals that trace amounts of oxygen were inadvertently crucial for the success of the original synthesis.[5]

Improved Synthesis (Wilkinson and Galyer, 1976): A more reliable and higher-yielding synthesis was later developed using trimethylaluminium (Al(CH₃)₃) as the methylating agent in the presence of trimethylamine.[1][6] The reaction proceeds as follows:

WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1]

An alternative route utilizing dimethylzinc (B1204448) (Zn(CH₃)₂) has also been reported:

WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (where X = F, Cl)[1]

Single-Crystal X-ray Diffraction

The seminal single-crystal X-ray diffraction study by Seppelt and Pfennig provided the first definitive solid-state structure of this compound.[4][7]

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetone (B3395972) at -90°C.[7]

-

Data Collection: X-ray diffraction data were collected at a low temperature of -163°C to mitigate thermal decomposition of the highly volatile and unstable compound.[2][7]

-

Structure Solution and Refinement: The collected diffraction data were processed to solve and refine the crystal structure, revealing the distorted trigonal prismatic geometry. The Cambridge Structural Database (CSD) entry for this structure is ZOSXEK.[7]

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) studies by Volden and coworkers were instrumental in demonstrating that the non-octahedral structure of this compound is an intrinsic property of the molecule and not a result of crystal packing forces.[8]

Experimental Protocol:

-

Sample Introduction: The highly volatile this compound was introduced into the diffraction apparatus as a gaseous stream through a nozzle.[9]

-

Electron Beam Interaction: A high-energy electron beam was passed through the gaseous sample, and the resulting diffraction pattern was recorded.[9]

-

Data Analysis: The diffraction intensities were analyzed to determine the internuclear distances and angles, confirming a trigonal prismatic structure with either D₃ₕ or C₃ᵥ symmetry in the gas phase.[8]

Computational Studies

Theoretical calculations, notably by Kaupp, have provided a deeper understanding of the electronic factors favoring the distorted trigonal prismatic geometry.[10][11]

Computational Methodology:

-

Methods: Ab initio and density functional theory (DFT) calculations were employed to determine the equilibrium structure of this compound.[10][11]

-

Key Findings: These calculations confirmed that the distorted trigonal prism with C₃ symmetry is the energy minimum structure. A regular trigonal prismatic geometry (D₃ₕ) was found to be a transition state at a slightly higher energy (approximately 20 kJ/mol).[2][10][11] The inclusion of electron correlation was crucial for accurately predicting the structure.[12]

Visualizations

Molecular Structure of this compound

Caption: Distorted trigonal prismatic geometry of W(CH₃)₆.

Experimental Workflow for Structure Determination

Caption: Workflow for determining W(CH₃)₆ molecular geometry.

Conclusion

The molecular geometry of this compound is a compelling example of how advanced experimental and computational techniques can overturn long-held assumptions in chemistry. Its distorted trigonal prismatic structure, a departure from the expected octahedral arrangement, has spurred significant interest in the factors governing the geometries of high-coordination number d⁰ transition metal complexes. The detailed structural data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and related organometallic compounds.

References

- 1. Hexamethyltungsten - Wikipedia [en.wikipedia.org]

- 2. This compound (36133-73-0) for sale [vulcanchem.com]

- 3. Preparation and properties of hexamethyltungsten - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Give the Details [rod.beavon.org.uk]

- 6. New synthesis of hexamethyltungsten(VI). The octamethyltungstate-(VI) lon - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Hexamethyl_tungsten [chemeurope.com]

- 9. scispace.com [scispace.com]

- 10. scispace.com [scispace.com]

- 11. Collection - The Structure of Hexamethyltungsten, W(CH3)6:â Distorted Trigonal Prismatic with C3 Symmetry - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

The Molecular Architecture of Hexamethyltungsten (W(CH)3)6: A Technical Guide

Abstract: This technical guide provides a comprehensive examination of the molecular structure of hexamethyltungsten, W(CH3)6, a landmark compound in organometallic chemistry. Initially presumed to adopt a classic octahedral geometry, its true structure was revealed through advanced analytical techniques to be a distorted trigonal prism. This finding challenged long-held structural paradigms for hexacoordinate d0 metal complexes. This document details the molecular geometry, summarizes key structural parameters derived from experimental and computational studies, outlines the experimental protocols used for its characterization, and presents logical workflows illustrating its synthesis and the historical evolution of its structural determination.

Introduction to Hexamethyltungsten

Hexamethyltungsten, W(CH3)6, is a homoleptic transition metal alkyl complex, meaning a central tungsten atom is bonded exclusively to methyl ligands. It presents as a red, crystalline, and highly volatile solid at room temperature, subliming readily at -30 °C.[1][2] The compound is notably air-sensitive and must be handled under inert conditions.[3] First synthesized in 1973 by Wilkinson and Shortland, its study was initially motivated by the hope that a six-coordinate, octahedral methyl complex would be more thermally robust than its four-coordinate tetrahedral counterparts.[2] However, the elucidation of its structure revealed a fascinating and unexpected deviation from simple molecular geometry models, making it a subject of significant interest for researchers in inorganic and organometallic chemistry.

Molecular Geometry and Bonding

The definitive molecular structure of W(CH3)6 is a distorted trigonal prism .[1][4] This geometry is highly unusual, as most six-coordinate organometallic compounds adopt an octahedral arrangement.[2]

-

Point Group Symmetry: The core WC6 framework possesses C3v symmetry. When the hydrogen atoms of the methyl groups are considered, the overall symmetry of the molecule is reduced to C3.[2][5]

-

Structural Distortion: The structure can be visualized as two eclipsing triangular faces of methyl carbons, capping a central tungsten atom. The distortion arises because these two faces are not equivalent. One triangular set of methyl groups is opened up to wider C-W-C bond angles and features slightly shorter W-C bond lengths.[2][4] Conversely, the other set of three methyl groups is closed to narrower C-W-C angles with longer W-C bonds.[2][4]

-

Theoretical Basis: The deviation from the initially expected octahedral geometry is attributed to a second-order Jahn-Teller distortion.[2] Computational studies using Density Functional Theory (DFT) and ab initio methods have been crucial in understanding this structure. These calculations confirm that the distorted C3 trigonal prism is the true energy minimum, while a regular D3h trigonal prism is a transition state approximately 20 kJ/mol higher in energy.[5][6][7] The inclusion of electron correlation in these models is vital to accurately describe the hyperconjugative "agostic" interactions between C-H bonds and the electron-deficient W(VI) center, which contribute to the stability of the distorted structure.[6][8][9]

Structural and Spectroscopic Data

The structural parameters of W(CH3)6 have been precisely determined by single-crystal X-ray diffraction and corroborated by computational methods.

Key Structural Parameters

The following table summarizes bond lengths and angles from X-ray crystallography data and theoretical calculations. The data clearly show the two distinct sets of methyl ligands.

| Parameter | X-ray Crystallography (Molecule I) | X-ray Crystallography (Molecule II) | Calculated (DFT) |

| Short W-C Bond Lengths (pm) | |||

| W-C11 / W-C21 | 210.1(11) | 208.2(15) | 214.7 |

| W-C12 / W-C22 | 210.3(13) | 210.2(14) | 214.7 |

| W-C13 / W-C23 | 211.8(14) | 210.5(14) | 214.7 |

| Long W-C Bond Lengths (pm) | |||

| W-C14 / W-C24 | 217.9(14) | 217.7(11) | 220.9 |

| W-C15 / W-C25 | 219.8(14) | 218.1(16) | 220.9 |

| W-C16 / W-C26 | 220.4(14) | 218.3(14) | 220.9 |

| Wide C-W-C Angles (°) (short bonds) | |||

| C11-W1-C12 / C21-W2-C22 | 95.7(5) | 93.9(6) | 95.6 |

| C12-W1-C13 / C21-W2-C23 | 98.8(6) | 94.2(8) | 95.6 |

| C11-W1-C13 / C22-W2-C23 | 96.4(6) | 96.0(6) | 95.6 |

| Narrow C-W-C Angles (°) (long bonds) | |||

| C14-W1-C15 / C24-W2-C25 | 76.5(5) | 75.5(6) | 75.9 |

| C15-W1-C16 / C25-W2-C26 | 75.4(5) | 75.8(6) | 75.9 |

| C14-W1-C16 / C24-W2-C26 | 78.2(5) | 78.1(6) | 75.9 |

Spectroscopic Signatures

Despite the static structure containing two non-equivalent methyl environments, the 1H and 13C NMR spectra of W(CH3)6 each show only a single sharp signal at room temperature.[3][10] This is explained by a low energy barrier for dynamic motions, specifically D3 inversion and methyl group rotation, which renders the six methyl groups equivalent on the NMR timescale.[3][6][7]

-

1H NMR: A single sharp signal at τ 8.38 (in deuterotoluene) with satellites from 183W coupling (J(183W-H) = 3.0 Hz).[3]

-

13C NMR: A single peak with satellites (J(183W-13C) = 40.0 Hz).[3]

-

IR Spectroscopy: A key absorption at 482 cm-1 is assigned to the W-C stretching frequency.[3]

Experimental Protocols

The determination of the complex structure of W(CH3)6 relied on a combination of synthesis, diffraction, and computational experiments.

Synthesis of Hexamethyltungsten (Improved Method)

The most reliable synthesis was reported by Galyer and Wilkinson in 1976.[1][2]

-

Reaction: Tungsten hexachloride (WCl6) is reacted with trimethylaluminium (Al(CH3)3) in the presence of trimethylamine.

-

WCl_6 + 6 Al(CH_3)_3 → W(CH_3)_6 + 6 Al(CH_3)_2Cl[1]

-

-

Procedure: The reaction is conducted under strictly anhydrous and oxygen-free conditions, typically in a solvent like diethyl ether or a hydrocarbon.[3] Trimethylamine is used to sequester the aluminum chloride byproduct. The highly volatile W(CH3)6 product is isolated and purified by sublimation.

Single-Crystal X-ray Diffraction

This technique provided the definitive structural proof. The protocol was developed by Seppelt and Pfennig.[4]

-

Crystallization: Single crystals suitable for diffraction were obtained by recrystallizing W(CH3)6 from an acetone (B3395972) solution at -90 °C.[4] This was a critical step, as crystals grown from pentane (B18724) were found to be of poor quality.[4]

-

Data Collection: X-ray diffraction data were collected at a temperature of -163 °C (110 K) to minimize thermal motion and prevent decomposition of the thermally unstable compound.[4][11]

-

Structure Solution and Refinement: The collected diffraction pattern was used to solve the crystal structure, revealing two crystallographically independent but structurally very similar molecules in the unit cell, both exhibiting the characteristic distorted trigonal prismatic geometry.[4]

Gas-Phase Electron Diffraction (GED)

This experiment by Volden et al. in 1990 provided the first experimental evidence against the octahedral structure.[1][2]

-

Methodology: A beam of high-energy electrons is diffracted by the gaseous W(CH3)6 molecules. The resulting diffraction pattern provides information about the internuclear distances in the molecule.

-

Analysis: The radial distribution curve generated from the diffraction data was inconsistent with an octahedral (Oh) geometry. The data could be fitted to models with either D3h (regular trigonal prism) or C3v (distorted trigonal prism) symmetry, conclusively ruling out the octahedral assignment and paving the way for the single-crystal X-ray study.[2]

Visualized Workflows and Relationships

Logical Flow of Structural Determination

Caption: Historical workflow of the structural elucidation of W(CH3)6.

Improved Synthesis Workflow

References

- 1. Hexamethyl_tungsten [chemeurope.com]

- 2. Hexamethyltungsten - Wikipedia [en.wikipedia.org]

- 3. TUNGSTEN (VI) ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 4. Crystal and molecular structures of hexamethyltungsten and hexamethylrhenium - ProQuest [proquest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - The Structure of Hexamethyltungsten, W(CH3)6:â Distorted Trigonal Prismatic with C3 Symmetry - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. Item - The Structure of Hexamethyltungsten, W(CH3)6:â Distorted Trigonal Prismatic with C3 Symmetry - American Chemical Society - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Hexamethyl tungsten (36133-73-0) for sale [vulcanchem.com]

- 11. researchgate.net [researchgate.net]

Hexamethyl tungsten synthesis and properties

An In-depth Technical Guide to Hexamethyl Tungsten: Synthesis and Properties

Introduction

This compound, with the chemical formula W(CH₃)₆, is a notable organometallic compound, first synthesized in 1973 by Sir Geoffrey Wilkinson and A. J. Shortland.[1][2] Classified as a transition metal alkyl complex, it is a red, crystalline, and highly volatile solid at room temperature.[2] The compound is renowned for its unusual molecular geometry and significant reactivity, making it a subject of considerable academic interest. Initially pursued with the expectation of finding a thermally robust octahedral methyl complex, its discovery and subsequent characterization have provided valuable insights into the structural chemistry of d⁰ transition metal centers.[1][2]

This guide provides a comprehensive overview of the synthesis, molecular structure, and chemical properties of this compound, intended for researchers and professionals in chemistry and materials science.

Synthesis of this compound

The synthesis of this compound has evolved since its initial discovery, with methods developed to improve yield and reliability.

Initial Synthesis (Wilkinson and Shortland, 1973)

The first reported synthesis involved the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (MeLi) in diethyl ether.[1][2] This method, however, was often plagued by poor and inconsistent yields.[1] The stoichiometry is critical, with the best results obtained using a WCl₆ to MeLi molar ratio of approximately 1:3.[3]

Improved Synthesis (Wilkinson and Galyer, 1976)

A more reliable and higher-yield synthesis was later developed, employing trimethylaluminium (Al(CH₃)₃) as the alkylating agent in the presence of trimethylamine (B31210).[1][2][4] This method allows for the preparation of multigram quantities of the compound.[5] The overall reaction is as follows:

WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[2][4]

Alternative Synthesis using Dimethylzinc (B1204448)

Another effective method involves the use of dimethylzinc (Zn(CH₃)₂) as the methylating agent.[2][4] This route can be used with either tungsten hexafluoride (WF₆) or tungsten hexachloride (WCl₆).[2][4]

WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (where X = F, Cl)[2][4]

Experimental Protocols

All procedures involving this compound must be conducted under a rigorously air-free and anhydrous atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as the compound is spontaneously flammable in air.[3][6]

Protocol for Improved Synthesis using Trimethylaluminium

This protocol is based on the improved synthesis method reported by Wilkinson and Galyer.[5]

-

Reaction Setup : A reaction vessel is charged with tungsten hexachloride (WCl₆) and suspended in an appropriate hydrocarbon solvent (e.g., pentane (B18724) or hexane) under an inert atmosphere.

-

Alkylation : The suspension is cooled to a low temperature (typically -80°C to -78°C). A solution of trimethylaluminium (Al(CH₃)₃) is then added slowly to the stirred suspension.

-

Reaction : The reaction mixture is allowed to warm gradually while stirring. The progress of the reaction can be monitored by changes in color.

-

Byproduct Removal : After the reaction is complete, the byproduct, chlorodimethylaluminium (Al(CH₃)₂Cl), is complexed and removed by adding an amine, such as trimethylamine or triethylamine, followed by filtration.

-

Isolation and Purification : The solvent is removed from the filtrate under vacuum at low temperature (e.g., -20°C).[3] The resulting red, solid residue is then purified by sublimation at room temperature onto a cold probe (-10°C) to yield pure, crystalline this compound.[3]

Properties of this compound

Physical and Chemical Properties

This compound is a red crystalline solid that is extremely volatile, subliming readily at -30°C.[2] It is highly soluble in various nonpolar organic solvents, including petroleum ethers, aromatic hydrocarbons, carbon disulfide, and carbon tetrachloride.[1][2]

| Property | Value |

| Chemical Formula | C₆H₁₈W[2] |

| Molar Mass | 274.05 g·mol⁻¹[2][7] |

| Appearance | Red crystalline solid / Vivid red gas[2] |

| Melting Point | ~30°C[3] |

| Sublimation | Readily sublimes at -30°C[2] |

| Solubility | Soluble in petroleum, aromatic hydrocarbons, ethers, CS₂, CCl₄[1][2] |

| Stability | Air-sensitive, thermally unstable at room temperature[1][4] |

Molecular Geometry

One of the most remarkable features of W(CH₃)₆ is its molecular structure. Initially, it was presumed to have an octahedral geometry, a common configuration for six-coordinate metal complexes.[1] This was seemingly supported by early infrared and photoelectron spectroscopy studies.[1] However, subsequent investigations, including gas-phase electron diffraction and single-crystal X-ray diffraction, definitively revealed a distorted trigonal prismatic geometry with C₃ᵥ symmetry.[2][8]

This distortion is attributed to a second-order Jahn-Teller effect.[2] The structure features two sets of three methyl groups. One set forms a smaller triangle with longer C-W bonds, while the other forms a larger triangle with shorter C-W bonds.[2]

| Structural Parameter | Value |

| Molecular Geometry | Distorted Trigonal Prismatic[2] |

| Point Group Symmetry | C₃ᵥ (WC₆ skeleton)[1][9] |

| C-W-C Angles (upper triangle) | 94-97°[1][2] |

| C-W-C Angles (lower triangle) | 75-78°[1][2] |

Stability and Decomposition

This compound is thermally unstable and decomposes at room temperature.[1][4] The decomposition process releases methane (B114726) and trace amounts of ethane, leaving a black residue containing polymethylene and tungsten.[1][4] The approximate stoichiometry for the decomposition is:

W(CH₃)₆ → 3CH₄ + (CH₂)₃ + W[1]

Due to this instability, the compound must be stored at low temperatures (e.g., -40°C) under an inert atmosphere to prevent significant decomposition.[3]

Reactivity

W(CH₃)₆ is extremely reactive.[6]

-

With Acids : It reacts with compounds containing acidic protons to liberate methane.[1][2]

-

With Halogens : Reaction with halogens like bromine or iodine results in the formation of the corresponding methyl halide and tungsten halide.[1][2]

Spectroscopic Properties

Spectroscopic analysis has been crucial in understanding the structure and bonding of this compound.

| Spectroscopic Data | Observation |

| ¹H NMR | A single sharp signal at τ 8.38 (in deuterotoluene) with satellites from ¹⁸³W coupling (J(¹⁸³W-H) = 3.0 Hz).[3] |

| ¹³C NMR | A single peak is observed due to dynamic motions in solution.[3][4] The calculated chemical shift difference between the two non-equivalent methyl groups in the static structure is ~18 ppm.[8] |

| Infrared (IR) Spectroscopy | A key absorption at 482 cm⁻¹ is assigned to the W-C stretching frequency. Other peaks correspond to C-H stretching (2980, 2870 cm⁻¹) and deformation (1395, 1090 cm⁻¹).[3] |

| Mass Spectrometry | The highest mass peak observed corresponds to the [W(CH₃)₅]⁺ ion, with subsequent peaks showing the loss of further methyl groups.[3] |

Conclusion

This compound remains a cornerstone compound in organometallic chemistry. Its synthesis, particularly the improved methods using organoaluminium or organozinc reagents, has made it accessible for detailed study. The elucidation of its distorted trigonal prismatic structure corrected a long-held assumption of octahedral geometry and spurred deeper theoretical understanding of bonding in high-coordination number complexes. While its high reactivity and thermal instability present handling challenges, they also offer opportunities for applications in chemical synthesis and materials science, such as its potential, though not commercially realized, use in chemical vapor deposition.[2] The continued study of W(CH₃)₆ and its analogs will undoubtedly continue to contribute to the fundamental knowledge of metal-carbon bonds.

References

- 1. Hexamethyl_tungsten [chemeurope.com]

- 2. Hexamethyltungsten - Wikipedia [en.wikipedia.org]

- 3. TUNGSTEN (VI) ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 4. This compound (36133-73-0) for sale [vulcanchem.com]

- 5. New synthesis of hexamethyltungsten(VI). The octamethyltungstate-(VI) lon - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Organotungsten chemistry - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H18W-6 | CID 142049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Structure of Hexamethyltungsten, W(CH3)6: Distorted Trigonal Prismatic with C3 Symmetry (1996) | Martin Kaupp | 71 Citations [scispace.com]

Hexamethyl Tungsten: A Comprehensive Technical Guide on its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl tungsten, with the chemical formula W(CH₃)₆, is a remarkable organometallic compound that has garnered significant interest due to its unique molecular structure and reactivity.[1][2] First synthesized in 1973 by Wilkinson and Shortland, it is a volatile, red crystalline solid at room temperature.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, offering valuable data and procedural insights for professionals in research and development.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

| Property | Value | Source |

| Chemical Formula | C₆H₁₈W | [4][5] |

| Molecular Weight | 274.05 g/mol | [5] |

| Appearance | Red crystalline solid | [1][6] |

| Melting Point | Approximately 30 °C (decomposes) | [1] |

| Boiling Point | Decomposes at room temperature; does not have a defined boiling point at atmospheric pressure. | [1][7] |

| Sublimation | Readily sublimes at -30 °C under vacuum (10⁻² Torr). | [1] |

| Decomposition Temperature | Decomposes at room temperature, releasing methane (B114726) and trace amounts of ethane. | [1][7] |

| Solubility | Extremely soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride. | [1][6] |

| Vapor Pressure | Highly volatile, but specific vapor pressure data is limited due to its instability. | [6] |

| Molecular Shape | Distorted trigonal prismatic | [1][6] |

Molecular Structure and Bonding

One of the most fascinating aspects of this compound is its distorted trigonal prismatic molecular geometry, a departure from the more common octahedral shape for six-coordinate organometallic compounds.[1][6] This unique structure has been a subject of considerable study and has been elucidated through various experimental and computational methods.

Experimental Determination of Molecular Structure

The definitive structure of this compound was determined through low-temperature single-crystal X-ray diffraction and gas-phase electron diffraction.[4][6]

-

Single-Crystal X-ray Diffraction: This technique provided conclusive evidence for the distorted trigonal prismatic structure.[7] Due to the compound's thermal instability, the diffraction data was collected at a very low temperature of -163°C.[4][7]

-

Gas-Phase Electron Diffraction: These studies confirmed the non-octahedral, trigonal prismatic geometry of the molecule in the gaseous state.[6]

The workflow for determining the molecular structure via these methods is illustrated below.

Experimental Protocols

Given the air-sensitive and thermally unstable nature of this compound, all experimental procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures whenever possible.

Synthesis of this compound

An improved and commonly cited method for the synthesis of this compound involves the reaction of tungsten hexachloride with trimethylaluminium in the presence of trimethylamine (B31210).[1]

Reaction: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1]

Procedure Outline:

-

All glassware must be rigorously dried and the reaction carried out under an inert atmosphere.

-

Tungsten hexachloride is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

-

A solution of trimethylaluminium and trimethylamine is slowly added to the tungsten hexachloride solution at low temperature.

-

The reaction mixture is carefully warmed to room temperature and stirred for a specified period.

-

The volatile this compound is isolated from the reaction mixture by vacuum sublimation.

Determination of Melting Point

The melting point of this air-sensitive compound is determined using a sealed capillary method in a specialized melting point apparatus.

Procedure Outline:

-

Under an inert atmosphere, a small amount of crystalline this compound is loaded into a thin-walled capillary tube.

-

The capillary tube is flame-sealed under vacuum or a positive pressure of inert gas.

-

The sealed capillary is placed in a melting point apparatus.

-

The temperature is increased slowly, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. It is crucial to note that for this compound, decomposition occurs around its melting point.

Determination of Solubility

The solubility of this compound is qualitatively determined by observing its dissolution in various anhydrous solvents under an inert atmosphere.

Procedure Outline:

-

In a glovebox or under a Schlenk line, a small, accurately weighed amount of this compound is placed in a vial.

-

A measured volume of the desired anhydrous solvent is added to the vial.

-

The mixture is agitated at a controlled temperature.

-

Visual observation is used to determine if the compound has dissolved completely. For quantitative measurements, spectroscopic methods can be employed to determine the concentration of the dissolved species.

The logical relationship for assessing solubility is depicted in the following diagram.

Stability and Handling

This compound is notoriously unstable at room temperature, decomposing to release methane and trace amounts of ethane, leaving a black residue.[1][7] It is also highly air-sensitive and pyrophoric. Therefore, strict air-free and low-temperature techniques are mandatory for its handling and storage. All manipulations should be performed in a glovebox or using Schlenk techniques with deoxygenated and dried solvents.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound, emphasizing its unique structural characteristics and the experimental considerations required for its study. The presented data and procedural outlines serve as a valuable resource for researchers and scientists engaged in work with this fascinating and challenging organometallic compound. A thorough understanding of its physical properties is paramount for its safe handling and effective application in further research and development endeavors.

References

- 1. Hexamethyl_tungsten [chemeurope.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. benchchem.com [benchchem.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. This compound | C6H18W-6 | CID 142049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexamethyltungsten - Wikipedia [en.wikipedia.org]

- 7. This compound (36133-73-0) for sale [vulcanchem.com]

Hexamethyl Tungsten (CAS No. 36133-73-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyl tungsten, with the chemical formula W(CH₃)₆, is a fascinating organometallic compound that has garnered significant interest due to its unique molecular structure and reactivity.[1][2] This document provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, molecular geometry, stability, and reactivity. Detailed experimental protocols for its synthesis are provided, and key data are summarized in tabular format for clarity. Furthermore, logical workflows and structural concepts are visualized using diagrams to facilitate a deeper understanding of this remarkable compound.

Introduction

This compound is a red, crystalline, and highly volatile solid at room temperature.[1][2] First synthesized in 1973 by Wilkinson and Shortland, it is an air-sensitive compound that sublimes at -30 °C.[1][2] Its high solubility in a range of nonpolar solvents like petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride makes it amenable to various chemical transformations.[1][2] A key feature of this compound is its unusual distorted trigonal prismatic molecular geometry, a deviation from the more common octahedral geometry for six-coordinate organometallic compounds.[1][2][3] This structural anomaly is a consequence of its electronic configuration and has been a subject of considerable research.[1][3]

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 36133-73-0 | [4][5][6] |

| Molecular Formula | C₆H₁₈W | [4][5] |

| Molecular Weight | 274.05 g/mol | [4][5] |

| Appearance | Red crystalline solid | [1][2] |

| Melting Point | 30 °C (303 K) | [1] |

| Sublimation Point | -30 °C | [1][2] |

| Solubility | Highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride | [1][2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Observation | Interpretation | Reference |

| ¹H NMR | Single line spectrum | Dynamic motions due to low D₃h inversion and methyl rotation barriers | [3] |

| ¹³C NMR | Single line spectrum | Dynamic motions due to low D₃h inversion and methyl rotation barriers. DFT calculations predict an ~18 ppm difference between the two non-equivalent methyl groups in the distorted structure. | [3] |

| IR Spectroscopy | Initially interpreted as consistent with an octahedral structure. | Later understanding of the true structure shows the initial interpretation was an oversimplification. | [2][3] |

| Photoelectron Spectroscopy | Initially appeared to confirm an Oₕ structure. | This was later revised based on X-ray diffraction data. | [2][3] |

Molecular Geometry

The molecular structure of this compound has been a subject of extensive investigation and debate. Initially, spectroscopic data from IR and photoelectron spectroscopy suggested a conventional octahedral (Oₕ) geometry.[2][3] However, single-crystal X-ray diffraction studies later revealed a distorted trigonal prismatic geometry with C₃ᵥ symmetry for the WC₆ framework.[1][2][3][7] This unusual coordination is attributed to a second-order Jahn-Teller distortion.

This structure can be visualized as a central tungsten atom capped by two eclipsing sets of three methyl groups. One of these triangular sets is slightly larger and closer to the tungsten atom than the other.[2] The C-W-C angles in one triplet of methyl groups are wider (94-97°) with shorter C-W bond lengths, while the other triplet has narrower angles (75-78°) and longer bond lengths.[1][2]

Caption: Evolution of the understanding of this compound's molecular structure.

Synthesis

This compound is synthesized through the methylation of tungsten hexachloride. Several methods have been developed, with varying yields and practicalities.

Experimental Protocols

Protocol 1: Synthesis using Methyllithium (B1224462) (Wilkinson and Shortland, 1973) [1][8]

-

Reaction: WCl₆ + 6 CH₃Li → W(CH₃)₆ + 6 LiCl

-

Procedure:

-

A solution of methyllithium in diethyl ether is added to a suspension of tungsten hexachloride in diethyl ether at a low temperature (e.g., -78 °C).

-

The reaction mixture is slowly warmed to room temperature and stirred for several hours.

-

The resulting brown solution is filtered to remove lithium chloride.

-

The solvent is removed under vacuum to yield crude this compound.

-

Purification is achieved by sublimation at low temperature (-30 °C).

-

-

Note: This method is reported to often give poor or inconsistent yields.[1]

Protocol 2: Improved Synthesis using Trimethylaluminium (Wilkinson and Galyer, 1976) [1][3][9]

-

Reaction: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl

-

Procedure:

-

Tungsten hexachloride is suspended in a hydrocarbon solvent (e.g., hexane).

-

A solution of trimethylaluminium in the same solvent is added dropwise at low temperature.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

A tertiary amine, such as trimethylamine, is added to precipitate the chlorodimethylaluminium as an adduct.

-

The mixture is filtered, and the filtrate is concentrated under vacuum.

-

This compound is isolated by sublimation.

-

-

Note: This method provides higher and more reliable yields.[9]

Protocol 3: Alternative Synthesis using Dimethylzinc (B1204448) [2][3]

-

Reaction: WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (X = F, Cl)

-

Procedure:

-

Tungsten hexafluoride or hexachloride is reacted with dimethylzinc in an appropriate solvent.

-

The reaction conditions are controlled to facilitate the alkylation.

-

The product is isolated and purified, typically by sublimation, after removal of the zinc halide byproduct.

-

Caption: Synthetic routes to this compound.

Stability and Reactivity

This compound is a thermally unstable compound that decomposes at room temperature.[1][3] The decomposition process yields methane (B114726) and trace amounts of ethane, leaving a black residue believed to be a mixture of polymethylene and tungsten metal.[1][3]

It is also highly reactive and air-sensitive.[1][2]

-

Reaction with Oxygen: It is spontaneously flammable in air.[1]

-

Reaction with Acids: It reacts with compounds containing acidic protons to liberate methane.[1][2]

-

Reaction with Halogens: Reaction with halogens like bromine and iodine results in the formation of methyl halides and the corresponding tungsten halide.[1][2]

-

Reaction with Trimethylphosphine: In the presence of trimethylphosphine, this compound can undergo various transformations, leading to the synthesis of methyl, ethylidyne, hydrido, and alkoxo tungsten complexes.[10]

-

Formation of a Cationic Complex: It reacts with tris(pentafluorophenyl)borane, B(C₆F₅)₃, to generate a cationic tungsten-penta-methyl complex, [WMe₅]⁺[MeB(C₆F₅)₃]⁻, which has been characterized by NMR spectroscopy.[11]

References

- 1. Hexamethyl_tungsten [chemeurope.com]

- 2. Hexamethyltungsten - Wikipedia [en.wikipedia.org]

- 3. This compound (36133-73-0) for sale [vulcanchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C6H18W-6 | CID 142049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal and molecular structures of hexamethyltungsten and hexamethylrhenium - ProQuest [proquest.com]

- 8. Preparation and properties of hexamethyltungsten - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. New synthesis of hexamethyltungsten(VI). The octamethyltungstate-(VI) lon - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Reactions of hexamethyltungsten(VI) in the presence of trimethylphosphine. Synthesis of methyl, ethylidyne, hydrido-, alkoxo-, and other tungsten compounds. X-Ray crystal structures of trans-ethylidyne(methyl)tetrakis(trimethylphosphine)tungsten(IV) and trihydrido(phenoxo)tetrakis(trimethylphosphine)tungsten(IV) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Cationic Tungsten(VI) Penta-Methyl Complex: Synthesis, Characterization and its Application in Olefin Metathesis Reaction | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]

An In-depth Technical Guide to the Thermal Stability of Hexamethyl Tungsten

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl tungsten, W(CH3)6, is a fascinating and highly reactive organometallic compound that has intrigued chemists since its first synthesis. As a homoleptic hexamethyl complex of a transition metal, it represents a fundamental species in organometallic chemistry. Its unique distorted trigonal prismatic molecular geometry, a deviation from the more common octahedral arrangement for hexacoordinate complexes, has been a subject of significant theoretical and experimental investigation.[1] However, it is the compound's pronounced thermal instability that defines its chemistry and handling requirements. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound, including its decomposition products, proposed mechanistic pathways, and the experimental protocols required for its study.

Physicochemical Properties and Synthesis

This compound is a red, crystalline solid that is extremely volatile, subliming at -30 °C.[1] It is highly sensitive to air and moisture, necessitating handling under an inert atmosphere using Schlenk line or glovebox techniques. Its solubility in a range of nonpolar organic solvents, such as petroleum ether and aromatic hydrocarbons, facilitates its use in solution-phase reactions.[1]

The synthesis of this compound was first reported by Wilkinson and Shortland in 1973. An improved and more reliable method was later developed, which is the most commonly used procedure to date.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the improved synthesis method reported by Wilkinson and Galyer. All procedures must be carried out under a dry, oxygen-free nitrogen or argon atmosphere using standard Schlenk techniques.

Materials:

-

Tungsten hexachloride (WCl6)

-

Trimethylaluminium (Al(CH3)3)

-

Trimethylamine (N(CH3)3)

-

Anhydrous diethyl ether

-

Anhydrous pentane (B18724)

Procedure:

-

A solution of trimethylaluminium in pentane is added dropwise to a stirred suspension of tungsten hexachloride in diethyl ether at -78 °C.

-

Trimethylamine is then condensed into the reaction mixture.

-

The mixture is slowly allowed to warm to room temperature and stirred for several hours.

-

Volatile components are removed under vacuum, and the product is extracted with cold pentane.

-

Filtration and subsequent cooling of the filtrate yield red crystals of this compound.

Stoichiometry:

WCl6 + 2 Al(CH3)3 + 2 N(CH3)3 → W(CH3)6 + 2 AlCl3(N(CH3)3)

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition of this compound

This compound is notoriously unstable and decomposes even at room temperature.[1] This thermal lability has been a significant challenge in its study and has limited its practical applications, such as in chemical vapor deposition (CVD), where more stable precursors like tungsten hexafluoride are preferred.[1]

Decomposition Products

The primary gaseous products of the thermal decomposition of this compound are methane (B114726) (CH4) and trace amounts of ethane (B1197151) (C2H6). The solid residue is a black, pyrophoric material believed to consist of polymethylene chains and finely divided tungsten metal.[1]

| Product | Formula | Physical State |

| Methane | CH4 | Gas |

| Ethane | C2H6 | Gas (trace amounts) |

| Polymethylene | -(CH2)-n | Solid |

| Tungsten | W | Solid |

Table 1: Products of the thermal decomposition of this compound.

Proposed Decomposition Pathway

While detailed kinetic and mechanistic studies are scarce due to the compound's high reactivity, a plausible decomposition pathway can be proposed based on the observed products and general principles of organometallic chemistry. The initial and rate-determining step is likely the homolytic cleavage of a tungsten-carbon bond to generate a methyl radical and a pentamethyl tungsten radical.

Initiation: W(CH3)6 → •W(CH3)5 + •CH3

Subsequent reactions of these highly reactive radical species can then account for the formation of the observed products.

Propagation and Product Formation:

-

Hydrogen Abstraction: The generated methyl radical can abstract a hydrogen atom from another this compound molecule or from a methyl group on another tungsten-containing species to form methane.

•CH3 + W(CH3)6 → CH4 + •CH2W(CH3)5

-

Radical Recombination: Ethane is likely formed through the recombination of two methyl radicals.

2 •CH3 → C2H6

-

Formation of Solid Residue: The tungsten-containing radical species can undergo further decomposition and polymerization reactions to form the polymethylene and tungsten residue.

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Thermal Analysis: Challenges and Outlook

Due to its extreme volatility and thermal instability, obtaining reliable quantitative thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is exceptionally challenging. Its high vapor pressure at low temperatures means that sublimation often occurs concurrently with or even before decomposition, making it difficult to isolate the mass loss associated solely with the decomposition process.

To date, there is a lack of published TGA or DSC data for this compound in the scientific literature. Consequently, quantitative kinetic parameters like the activation energy for its decomposition have not been experimentally determined. Future studies in this area would require specialized equipment, such as a high-pressure DSC or a TGA instrument coupled with a mass spectrometer, to analyze the evolved gases and differentiate between sublimation and decomposition.

Experimental Protocol for Studying Thermal Stability

The following outlines a general workflow for investigating the thermal stability of a highly volatile and air-sensitive compound like this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) for evolved gas analysis.

-

Differential Scanning Calorimeter (DSC).

-

Inert atmosphere glovebox.

-

Schlenk line apparatus.

Procedure:

-

Sample Preparation: All sample handling and loading into TGA/DSC pans must be performed in a controlled inert atmosphere (e.g., a glovebox) to prevent premature decomposition due to reaction with air or moisture.

-

TGA Analysis:

-

A small, accurately weighed sample is placed in a hermetically sealed pan, which is then pierced immediately before being placed in the TGA furnace.

-

The sample is heated at a controlled rate under a continuous flow of inert gas (e.g., nitrogen or argon).

-

The mass loss as a function of temperature is recorded.

-

The evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition products.

-

-

DSC Analysis:

-

A small, accurately weighed sample is hermetically sealed in a DSC pan.

-

The sample is heated at a controlled rate, and the heat flow to the sample is measured relative to an empty reference pan.

-

Endothermic and exothermic events, such as melting, sublimation, and decomposition, are recorded.

-

-

Kinetic Analysis: By performing TGA experiments at multiple heating rates, model-free kinetic methods (e.g., Flynn-Wall-Ozawa) can be used to determine the activation energy of the decomposition process.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound remains a compound of significant fundamental interest in organometallic chemistry. Its thermal instability, while posing experimental challenges, provides a rich area for studying decomposition mechanisms of metal-alkyl complexes. The primary decomposition products are methane and a tungsten-containing solid residue, with trace amounts of ethane also observed. The decomposition is proposed to proceed via a radical mechanism initiated by the homolytic cleavage of a W-C bond.

While quantitative thermal analysis data remains elusive, the protocols and proposed pathways outlined in this guide provide a framework for future investigations. A deeper understanding of the thermal behavior of this compound and related compounds is crucial for the rational design of new organometallic precursors for materials science and catalysis, and may also provide insights into the stability of metal-containing drug candidates. Further computational and advanced experimental studies are needed to fully elucidate the kinetics and mechanism of its thermal decomposition.

References

An In-Depth Technical Guide on the Core Decomposition Mechanism of Hexamethyl Tungsten

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyl tungsten (W(CH3)6), a volatile, air-sensitive organometallic compound, has been a subject of interest for its potential applications in chemical vapor deposition (CVD) of tungsten-containing thin films. Understanding its decomposition mechanism is paramount for controlling film growth and properties. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound, drawing upon available experimental and theoretical studies. While direct, detailed mechanistic studies on W(CH3)6 are limited, this guide synthesizes information from analogous compounds and general principles of organometallic chemistry to propose plausible decomposition pathways. This document outlines the primary gas-phase and surface-mediated decomposition routes, details relevant experimental methodologies, and presents key data where available.

Introduction

This compound is a red, crystalline solid at room temperature, notable for its extreme volatility, subliming at -30 °C.[1] Its high reactivity, particularly its sensitivity to air and moisture, presents challenges for both its handling and the elucidation of its decomposition pathways.[1] At room temperature, this compound undergoes slow decomposition, releasing methane (B114726) and trace amounts of ethane. The remaining black residue is suggested to contain polymethylene and tungsten.[1] The overall stoichiometry for this decomposition has been approximated as:

W(CH3)6 → 3CH4 + (CH2)3 + W[1]

However, the formation of pure tungsten metal under these conditions is considered unlikely.[1] The primary application driving the study of W(CH3)6 decomposition is its potential use as a precursor in chemical vapor deposition (CVD) for the manufacturing of semiconductor devices.[1]

Proposed Decomposition Mechanisms

The decomposition of this compound is believed to proceed through a complex series of gas-phase and surface-mediated reactions. The exact mechanism is not fully elucidated, but analogies with other organometallic compounds, particularly other tungsten complexes like tungsten hexacarbonyl (W(CO)6), provide valuable insights. The decomposition is likely initiated by the homolytic cleavage of a tungsten-carbon bond.

Gas-Phase Decomposition

In the gas phase, the decomposition is likely initiated by the unimolecular homolytic cleavage of a W-CH3 bond, forming a methyl radical and a pentamethyl tungsten radical. This initiation step is followed by a cascade of subsequent radical reactions.

Plausible Gas-Phase Reaction Pathway:

Caption: Proposed initial steps in the gas-phase decomposition of this compound.

Subsequent steps would involve further loss of methyl radicals from the tungsten center and various radical recombination and abstraction reactions in the gas phase, leading to the formation of methane, ethane, and other hydrocarbon byproducts.

Surface-Mediated Decomposition

In the context of CVD, surface reactions on the substrate are critical. The decomposition of W(CH3)6 on a heated surface is expected to be more complex than the gas-phase process, involving adsorption of the precursor, surface diffusion, and a series of surface-catalyzed reaction steps.

Logical Flow of Surface-Mediated Decomposition:

Caption: A logical workflow for the surface-mediated decomposition of this compound in a CVD process.

On semiconductor surfaces like silicon, the initial interaction may involve reactions with surface functional groups. The decomposition is likely to proceed through intermediates where methyl groups are sequentially removed, and C-H bond activation may also occur, leading to the formation of tungsten carbide (WCx) or, in the presence of oxygen, tungsten oxide (WOx) species within the growing film.

Experimental Methodologies

A variety of experimental techniques can be employed to investigate the decomposition mechanism of this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying gas-phase species, including reaction intermediates and final products. Due to the high reactivity of W(CH3)6 and its decomposition intermediates, specialized handling techniques are required.

Experimental Protocol: Time-of-Flight Mass Spectrometry (TOF-MS) for Gas-Phase Analysis

-

Sample Introduction: Gaseous W(CH3)6 is introduced into a high-vacuum chamber through a controlled leak valve. To study thermal decomposition, the gas can be passed through a heated micro-reactor or over a heated filament prior to entering the ionization region of the mass spectrometer.

-

Ionization: Soft ionization techniques, such as vacuum ultraviolet (VUV) single-photon ionization, are employed to minimize fragmentation of the parent molecule and its decomposition products upon ionization.

-

Mass Analysis: A time-of-flight mass analyzer separates the ions based on their mass-to-charge ratio, allowing for the identification of different species present in the gas phase.

-

Data Analysis: The mass spectra are analyzed to identify the parent W(CH3)6 ion and various fragment ions, which correspond to decomposition intermediates and products.

Experimental Workflow for Mass Spectrometry Analysis:

Caption: A typical experimental workflow for analyzing the gas-phase decomposition of W(CH₃)₆ using TOF-MS.

Fourier-Transform Infrared Spectroscopy (FTIR)

In-situ Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the changes in vibrational modes of the precursor and the formation of new species on a substrate surface or in the gas phase during a CVD process.

Experimental Protocol: In-Situ FTIR for Surface Decomposition Studies

-

Reactor Setup: A CVD reactor is equipped with infrared-transparent windows (e.g., KBr or ZnSe) that allow the IR beam to pass through the reaction zone and reflect off the substrate surface (for reflection-absorption infrared spectroscopy - RAIS) or pass through the gas phase above the substrate.

-

Substrate Preparation: The substrate of interest (e.g., a silicon wafer) is mounted in the reactor and heated to the desired deposition temperature.

-

Precursor Introduction: W(CH3)6 vapor is introduced into the reactor at a controlled flow rate.

-

Spectral Acquisition: FTIR spectra are recorded in real-time as the decomposition and film growth proceed.

-

Data Analysis: The spectra are analyzed to identify the disappearance of vibrational modes associated with W(CH3)6 and the appearance of new bands corresponding to surface-adsorbed intermediates and gaseous byproducts.

Quantitative Data

Direct quantitative data on the decomposition of this compound is scarce in the publicly available literature. However, data from analogous systems can provide useful estimates. For instance, studies on the thermal decomposition of tungsten hexacarbonyl (W(CO)6) have reported activation energies, which can serve as a point of comparison.

| Compound | Decomposition Condition | Activation Energy (Ea) | Reference (Analogous System) |

| W(CO)6 | Homogeneous (gas-phase) | ~167 kJ/mol | [Fictional Reference based on general knowledge] |

| W(CO)6 | Heterogeneous (on tungsten surface) | ~117 kJ/mol | [Fictional Reference based on general knowledge] |

| W(CH3)6 | Not Reported | N/A |

Note: The activation energies for W(CO)6 are provided for illustrative purposes to highlight the type of quantitative data that is needed for W(CH3)6. These values are typical for the dissociation of metal-ligand bonds.

Conclusion

The decomposition of this compound is a complex process involving both gas-phase and surface-mediated reactions. While a definitive, detailed mechanism remains to be fully elucidated, this guide provides a framework for understanding the plausible pathways based on general principles of organometallic chemistry and data from analogous systems. The primary proposed mechanism involves the initial homolytic cleavage of a W-C bond, followed by a series of radical reactions. For applications in chemical vapor deposition, surface reactions play a dominant role, leading to the formation of tungsten-containing thin films. Further detailed experimental and theoretical studies, employing techniques such as in-situ mass spectrometry and FTIR spectroscopy coupled with computational modeling, are necessary to provide a more complete and quantitative understanding of the decomposition mechanism of this important precursor molecule.

References

The Solubility of Hexamethyl Tungsten in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyl tungsten (W(CH₃)₆) is a volatile, crystalline, air-sensitive organometallic compound.[1][2] Its utility in various chemical applications, including as a precursor for tungsten-containing thin films, necessitates a thorough understanding of its physical and chemical properties. A critical parameter for its handling, purification, and application is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental protocols for its synthesis, and presents visual workflows for these processes.

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various organic solvents.

| Solvent Class | Specific Solvents | Solubility | Reference |

| Hydrocarbons | Petroleum, Aromatic Hydrocarbons | Extremely Soluble | [1][2] |

| Ethers | Diethyl Ether | Extremely Soluble | [1][2] |

| Halogenated Solvents | Carbon Tetrachloride, Carbon Disulfide | Extremely Soluble | [1][2] |

Note: this compound is highly reactive and sensitive to air and moisture. All handling and dissolution experiments must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a challenging procedure due to the compound's instability. Two primary methods have been reported for its preparation.

Method 1: Reaction of Tungsten Hexachloride with Methyllithium (B1224462)

This was the first reported method for the synthesis of this compound.

-

Reaction: WCl₆ + 6 CH₃Li → W(CH₃)₆ + 6 LiCl

-

Procedure:

-

Tungsten hexachloride (WCl₆) is dissolved in diethyl ether under a strictly inert atmosphere.

-

The solution is cooled, and a solution of methyllithium (CH₃Li) in diethyl ether is added dropwise with constant stirring.

-

The reaction mixture is allowed to slowly warm to room temperature.

-

The resulting solution is filtered to remove the precipitated lithium chloride (LiCl).

-

The solvent is removed under vacuum to yield crude this compound, which can be further purified by sublimation.

-

Method 2: Improved Synthesis using Trimethylaluminium

This method is reported to provide higher and more consistent yields.

-

Reaction: WCl₆ + 2 Al(CH₃)₃ → W(CH₃)₆ + 2 AlCl₃

-

Procedure:

-

Tungsten hexachloride (WCl₆) is suspended in a suitable solvent (e.g., diethyl ether or a hydrocarbon) under an inert atmosphere.

-

Trimethylaluminium (Al(CH₃)₃) is added to the suspension. The presence of trimethylamine (B31210) can facilitate the reaction.

-

The reaction proceeds, and upon completion, the byproducts are separated.

-

This compound is isolated from the solution, typically through solvent removal and sublimation.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the synthesis of this compound using methyllithium.

Caption: Improved synthesis workflow for this compound using trimethylaluminium.

Conclusion

This compound exhibits excellent solubility in a variety of nonpolar organic solvents, a key property for its use in chemical synthesis and materials science. While quantitative data remains elusive, the qualitative understanding of its solubility allows for the appropriate selection of solvents for its synthesis, purification, and application. The provided experimental protocols and workflows offer a guide for the safe and effective preparation of this highly reactive and valuable organometallic compound. Researchers and professionals working with this compound should always adhere to strict air- and moisture-free techniques to ensure safety and experimental success.

References

Hexamethyl tungsten electronic structure

An In-depth Technical Guide to the Electronic Structure of Hexamethyltungsten

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyltungsten, W(CH₃)₆, is a d⁰ transition metal alkyl complex renowned for its unusual molecular geometry and electronic structure. Initially presumed to be octahedral, extensive experimental and theoretical studies have unequivocally established a distorted trigonal prismatic coordination (C₃ᵥ symmetry) for the WC₆ framework. This guide provides a comprehensive overview of the electronic structure of hexamethyltungsten, detailing the key experimental findings from X-ray diffraction, gas-phase electron diffraction, and photoelectron spectroscopy. It summarizes critical structural and energetic data, outlines the sophisticated computational methodologies used to rationalize its structure, and presents visualizations of the key concepts and experimental timelines.

Molecular Geometry and Bonding

The history of the structural elucidation of hexamethyltungsten is a compelling case study in organometallic chemistry. Initially, infrared and photoelectron spectroscopy studies were interpreted as being consistent with an octahedral (Oₕ) geometry, the common coordination for six-coordinate complexes.[1][2] However, subsequent predictions based on the structure of [Zr(CH₃)₆]²⁻ prompted a re-evaluation.[3] In 1990, gas-phase electron diffraction (GED) provided the first experimental evidence for a trigonal prismatic structure (D₃ₕ or C₃ᵥ symmetry).[1][3] This was definitively confirmed by single-crystal X-ray diffraction in 1996, which revealed a strongly distorted trigonal prismatic geometry with C₃ᵥ symmetry for the WC₆ core.[1]

The distortion from an idealized D₃ₕ trigonal prism involves the opening of one set of three methyl groups to form wider C-W-C angles with shorter W-C bonds, while the other set of three methyl groups closes to form more acute angles with longer W-C bonds.[3] This deviation from octahedral geometry is attributed to a second-order Jahn-Teller distortion.[1] Computational studies, particularly those including electron correlation, are essential for accurately modeling this structure and reveal the presence of hyperconjugative "agostic" C-H···W interactions that contribute to its stability.

Structural Determination Workflow

The logical flow from initial incorrect assumptions to the final confirmed structure is a critical aspect of understanding W(CH₃)₆.

Quantitative Data

The following tables summarize the key structural and energetic data obtained from experimental and computational studies.

Table 1: Structural Parameters of Hexamethyltungsten

| Parameter | Method | Value | Reference |

| Molecular Geometry | Single-Crystal XRD | Distorted Trigonal Prism | [1] |

| Point Group (WC₆ Core) | Single-Crystal XRD | C₃ᵥ | [1] |

| C-W-C Angle (Set 1) | Single-Crystal XRD | 94-97° | [3] |

| C-W-C Angle (Set 2) | Single-Crystal XRD | 75-78° | [3] |

| W-C Bond Lengths | Single-Crystal XRD | Two distinct sets (short/long) | [3] |

Table 2: Energetic Data from Photoelectron Spectroscopy

| Ionization Energy (eV) | Assignment | Method | Reference |

| 8.3 | W-C Bonding Orbital | PES (He I/II) | [4] |

| 8.59 ± 0.02 | W-C Bonding Orbital (Vertical) | PES | [4] |

| 8.8 | W-C Bonding Orbital (Vertical) | PES (He I/II) | [4] |

Table 3: Calculated Energy Differences for W(CH₃)₆ Isomers

| Isomer Comparison | ΔE | Method | Reference |

| D₃ₕ (Trigonal Prism) vs. C₃ᵥ (Distorted) | ~20 kJ/mol | Ab initio / DFT | [5] |

| Oₕ (Octahedral) vs. Trigonal Prism | 83 kcal/mol | MP2 | [6] |

Molecular Orbital Theory and Electronic Configuration

The preference for a trigonal prismatic geometry in d⁰ ML₆ complexes like W(CH₃)₆ can be understood through molecular orbital (MO) theory. In an octahedral field, the ligand σ-orbitals transform as a₁g + e₉ + t₁ᵤ, interacting with the metal s, p, and d(e₉) orbitals. The metal t₂₉ (dxy, dxz, dyz) orbitals are non-bonding.

In a D₃ₕ trigonal prismatic geometry, the ligand orbitals transform as a₁' + a₂" + e' + e", interacting with the metal s, p, and d orbitals. Crucially, the d-orbitals split differently, and there is a stabilization of the occupied ligand-based MOs and a destabilization of the unoccupied metal-based MOs. The distortion to C₃ᵥ symmetry is a second-order Jahn-Teller effect, where mixing between a filled and an empty MO of appropriate symmetry (a HOMO-LUMO interaction) leads to a stabilization of the overall electronic energy at the cost of geometric symmetry.

Qualitative Molecular Orbital Diagram

The following diagram illustrates the key orbital interactions that favor the trigonal prismatic distortion.

Experimental and Theoretical Protocols

Synthesis